molecular formula C9H6INO2 B13013905 Methyl 2-cyano-5-iodobenzoate CAS No. 58332-00-6

Methyl 2-cyano-5-iodobenzoate

Cat. No.: B13013905
CAS No.: 58332-00-6
M. Wt: 287.05 g/mol
InChI Key: FTMUDTOUHNUCRP-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyano group (–CN) and an iodine atom (–I). This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-5-iodobenzoate can be synthesized through several methods. One common route involves the iodination of methyl 2-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-iodobenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The cyano group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the cyano and iodine groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

methyl 2-cyano-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMUDTOUHNUCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262102
Record name Benzoic acid, 2-cyano-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58332-00-6
Record name Benzoic acid, 2-cyano-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58332-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-cyano-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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